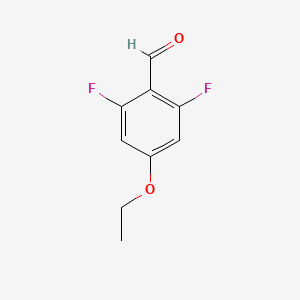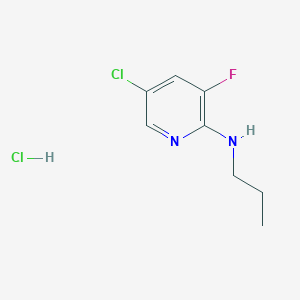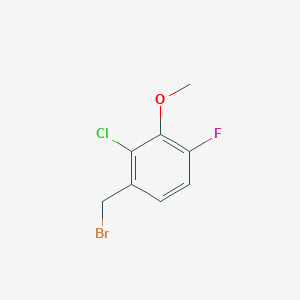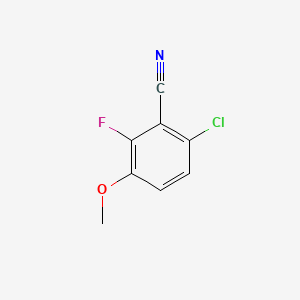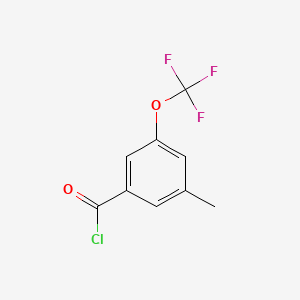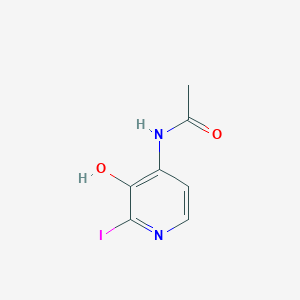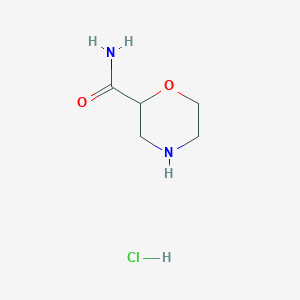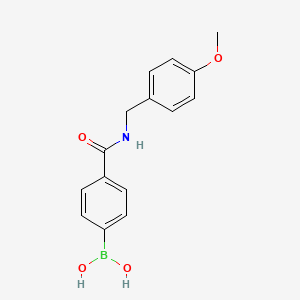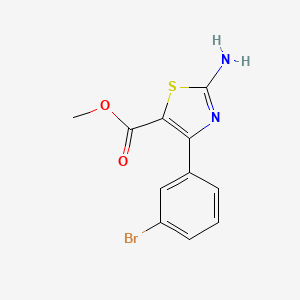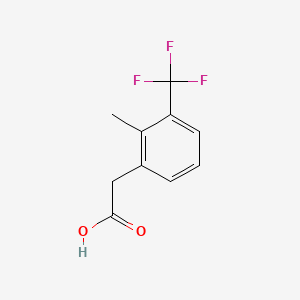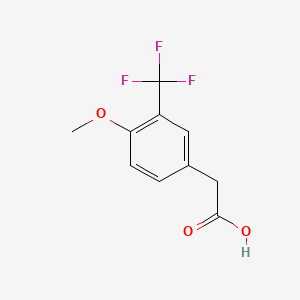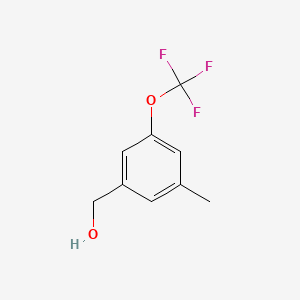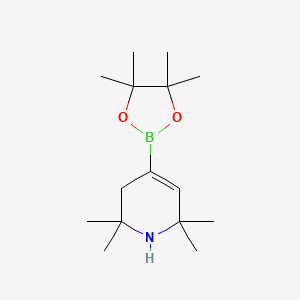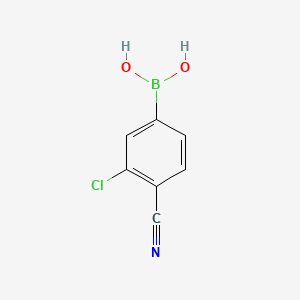
(3-Chloro-4-cyanophenyl)boronic acid
Übersicht
Beschreibung
“(3-Chloro-4-cyanophenyl)boronic acid” is a chemical compound with the molecular formula C7H5BClNO2 . It is a solid substance with a molecular weight of 181.39 . The IUPAC name for this compound is 3-chloro-4-cyanophenylboronic acid .
Synthesis Analysis
The synthesis of boronic acids like “(3-Chloro-4-cyanophenyl)boronic acid” often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The InChI code for “(3-Chloro-4-cyanophenyl)boronic acid” is 1S/C7H5BClNO2/c9-7-3-6 (8 (11)12)2-1-5 (7)4-10/h1-3,11-12H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids like “(3-Chloro-4-cyanophenyl)boronic acid” are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of organoboron compounds with organic halides or triflates in the presence of a base and a palladium catalyst .Physical And Chemical Properties Analysis
“(3-Chloro-4-cyanophenyl)boronic acid” has a density of 1.4±0.1 g/cm3, a boiling point of 405.2±55.0 °C at 760 mmHg, and a flash point of 198.8±31.5 °C . It has a molar refractivity of 42.7±0.4 cm3, and a molar volume of 128.2±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
Boronic acids, including variants like (3-Chloro-4-cyanophenyl)boronic acid, have been recognized for their significant role in organic reactions, particularly in catalysis. They have been used to facilitate highly enantioselective reactions, such as the aza-Michael addition of hydroxamic acid to quinone imine ketals, underscoring their utility in achieving densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015). Furthermore, boronic acids are integral in the synthesis of heterocyclic boronic acids, a category that is less frequently encountered due to the complexities involved in their synthesis. Despite these challenges, these compounds have been noted for their importance in the creation of biphenyls via Suzuki reactions, among other applications (Tyrrell & Brookes, 2003).
Sensing and Detection
The unique interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lend them to be used in various sensing applications. These include homogeneous assays and heterogeneous detection mechanisms, where boronic acids can interact at the interface of the sensing material or within the bulk sample. The ability of boronic acids to form complexes with diols also allows them to be used in biological labeling, protein manipulation and modification, separation, and even the development of therapeutics. This wide range of applications is highlighted in reviews covering the versatility of boronic acids in sensing and other related fields (Lacina, Skládal, & James, 2014).
Environmental Applications
In environmental contexts, boronic acids, including variants like (3-Chloro-4-cyanophenyl)boronic acid, are employed in the treatment of boron pollution. Adsorption is a preferred technology for addressing boron pollution, and novel boron-adsorbing magnetic materials with a cis-diol structure exhibiting boronate affinity have been developed. These materials are not only effective in adsorption but are also easily recyclable, offering an efficient solution for boron removal and resource conservation (Zhang et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-chloro-4-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClNO2/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJTUOIMDNJEHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C#N)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674576 | |
| Record name | (3-Chloro-4-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-cyanophenyl)boronic acid | |
CAS RN |
1008415-02-8 | |
| Record name | (3-Chloro-4-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-cyanophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



